(2-Amino-5-bromophenyl)(phenyl)methanol
Overview
Description
(2-Amino-5-bromophenyl)(phenyl)methanol is an organic compound with the molecular formula C13H12BrNO It is characterized by the presence of an amino group, a bromine atom, and a phenyl group attached to a methanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-bromophenyl)(phenyl)methanol typically involves the bromination of a suitable precursor, followed by the introduction of the amino and phenyl groups. One common method involves the bromination of 2-aminophenylmethanol using bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-5-bromophenyl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce de-brominated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-Amino-5-bromophenyl)(phenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules
Biology
In biological research, this compound may be used to study the effects of brominated phenylmethanol derivatives on biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (2-Amino-5-bromophenyl)(phenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The amino and bromine groups play a crucial role in binding to these targets, influencing their activity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2-Amino-5-bromophenyl)methanol: Similar structure but lacks the phenyl group.
(2-Amino-4-bromophenyl)(phenyl)methanol: Similar structure with bromine at a different position.
(2-Amino-5-chlorophenyl)(phenyl)methanol: Similar structure with chlorine instead of bromine.
Uniqueness
(2-Amino-5-bromophenyl)(phenyl)methanol is unique due to the specific positioning of the bromine and phenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2-amino-5-bromophenyl)-phenylmethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,13,16H,15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXWVAUHLDQJEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Br)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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